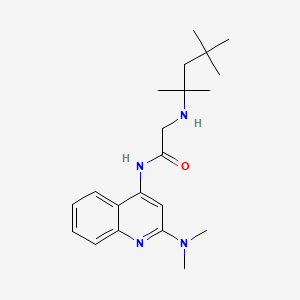
Acetamide, 2-(1,1,3,3-tetramethylbutylamino)-N-(2-dimethylamino-4-quinolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)quinolin-4-yl]-2-[(2,4,4-trimethylpentan-2-yl)amino]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline ring substituted with a dimethylamino group and an acetamide moiety linked to a trimethylpentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)quinolin-4-yl]-2-[(2,4,4-trimethylpentan-2-yl)amino]acetamide typically involves multiple steps. One common approach is the reaction of 2-chloroquinoline with dimethylamine to introduce the dimethylamino group at the 2-position of the quinoline ring. This intermediate is then reacted with 2,4,4-trimethylpentan-2-amine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)quinolin-4-yl]-2-[(2,4,4-trimethylpentan-2-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-[2-(dimethylamino)quinolin-4-yl]-2-[(2,4,4-trimethylpentan-2-yl)amino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)quinolin-4-yl]-2-[(2,4,4-trimethylpentan-2-yl)amino]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the dimethylamino group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(dimethylamino)quinolin-4-yl]-N~2~-(2,4,4-trimethyl-2-pentanyl)glycinamide
- **N-[2-(dimethylamino)quinolin-4-yl]-2-[(1,1,3,3-tetramethylbutyl)amino]acetamide
Uniqueness
N-[2-(dimethylamino)quinolin-4-yl]-2-[(2,4,4-trimethylpentan-2-yl)amino]acetamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the trimethylpentan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H32N4O |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)quinolin-4-yl]-2-(2,4,4-trimethylpentan-2-ylamino)acetamide |
InChI |
InChI=1S/C21H32N4O/c1-20(2,3)14-21(4,5)22-13-19(26)24-17-12-18(25(6)7)23-16-11-9-8-10-15(16)17/h8-12,22H,13-14H2,1-7H3,(H,23,24,26) |
InChI Key |
UYABOUCOLVSLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















